

2,5,6-Trichloronicotinamide: A Technical Review

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Compound of Interest

Compound Name: **2,5,6-Trichloronicotinamide**

Cat. No.: **B595532**

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Abstract

2,5,6-Trichloronicotinamide is a halogenated pyridine derivative. This document provides a comprehensive overview of the available scientific literature on its chemical properties, synthesis, and biological activities. While information on its synthesis and chemical characteristics is available, publicly accessible data on its biological effects and potential therapeutic applications is currently limited. This review aims to consolidate the existing knowledge to support future research and development efforts.

Chemical and Physical Properties

2,5,6-Trichloronicotinamide, with the CAS number 142266-62-4, is a solid at room temperature.^[1] Its molecular formula is C₆H₃Cl₃N₂O, and it has a molecular weight of 225.46 g/mol.^[2] The compound is characterized by a pyridine ring substituted with three chlorine atoms and a carboxamide group.

Table 1: Physicochemical Properties of **2,5,6-Trichloronicotinamide**

Property	Value	Source
Molecular Formula	C ₆ H ₃ Cl ₃ N ₂ O	[2]
Molecular Weight	225.46 g/mol	[2]
CAS Number	142266-62-4	
Melting Point	151-153 °C	[1]
Boiling Point (Predicted)	290.0 ± 40.0 °C	
pKa (Predicted)	13.32 ± 0.50	
LogP (Predicted)	2.3	
Appearance	Yellow to white solid	[1]
Storage Conditions	2-8°C, sealed in a dry, inert atmosphere	[3]

Synthesis

A general method for the synthesis of **2,5,6-Trichloronicotinamide** involves the reaction of 2,5,6-trichloronicotinoyl chloride with ammonium hydroxide.

Experimental Protocol: Synthesis from 2,5,6-Trichloronicotinoyl Chloride

This protocol is adapted from a general procedure described in the literature.

Materials:

- 2,5,6-trichloronicotinoyl chloride
- Dioxane
- Ammonium hydroxide (28% aqueous solution)
- Dichloromethane

- Anhydrous sodium sulfate

Procedure:

- Dissolve 2,5,6-trichloronicotinoyl chloride in dioxane.
- Cool the solution to 0°C in an ice bath.
- Slowly add ammonium hydroxide dropwise to the cooled solution.
- After the addition is complete, continue stirring the reaction mixture at 0°C for 10 minutes.
- Extract the product with dichloromethane (3 x 50 ml).
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate under reduced pressure to obtain 2,5,6-trichloropyridin-3-amide. The product can often be used in subsequent reactions without further purification.



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References

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